molecular formula C20H25N5O2 B271873 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine

Cat. No. B271873
M. Wt: 367.4 g/mol
InChI Key: MEEQOWSPLDUUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine (MPBX) is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBX is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. GPR119 activation has been shown to stimulate glucose-dependent insulin secretion and incretin hormone release, making it an attractive target for the treatment of type 2 diabetes and obesity.

Mechanism of Action

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine exerts its effects through the activation of GPR119, a G protein-coupled receptor that is highly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose homeostasis. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine also activates the sympathetic nervous system, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has several biochemical and physiological effects that make it a promising therapeutic agent for the treatment of type 2 diabetes and obesity. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine stimulates insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine also increases the release of incretin hormones, which have been shown to improve glucose tolerance and reduce food intake. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine activates the sympathetic nervous system, leading to increased energy expenditure and weight loss.

Advantages and Limitations for Lab Experiments

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has several advantages for use in lab experiments. It is a highly selective agonist of GPR119, allowing for specific targeting of this receptor. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has also been optimized for yield and purity, making it a viable compound for use in scientific research. However, there are some limitations to the use of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine in lab experiments. Its effects may be species-specific, and its long-term safety and efficacy have not been fully evaluated.

Future Directions

There are several potential future directions for the research and development of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine. One area of focus is the optimization of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine for clinical use. This includes the evaluation of its safety and efficacy in human trials, as well as the development of novel delivery methods. Another area of focus is the identification of novel targets for N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine. GPR119 is primarily expressed in pancreatic beta cells and intestinal L cells, but it may have additional roles in other tissues. Finally, the development of combination therapies that target multiple pathways involved in glucose homeostasis and weight regulation may lead to more effective treatments for type 2 diabetes and obesity.

Synthesis Methods

The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine involves several steps, including the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form a tetrazole intermediate. This intermediate is then reacted with 4-bromobenzyl bromide to yield the desired N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine molecule. The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has been optimized to improve yield and purity, making it a viable compound for use in scientific research.

Scientific Research Applications

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine stimulates insulin secretion in pancreatic beta cells and increases the release of incretin hormones in intestinal L cells. In vivo studies in rodents have demonstrated that N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine improves glucose tolerance and insulin sensitivity, reduces food intake, and promotes weight loss.

properties

Product Name

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]pentan-1-amine

InChI

InChI=1S/C20H25N5O2/c1-3-4-8-13-21-15-16-11-12-18(19(14-16)26-2)27-20-22-23-24-25(20)17-9-6-5-7-10-17/h5-7,9-12,14,21H,3-4,8,13,15H2,1-2H3

InChI Key

MEEQOWSPLDUUCD-UHFFFAOYSA-N

SMILES

CCCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.